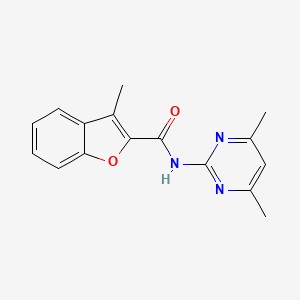
N-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1-benzofuran-2-carboxamide
Descripción general
Descripción
N-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1-benzofuran-2-carboxamide, also known as DMF, is a chemical compound that has been widely used in scientific research due to its unique properties. DMF is a potent inhibitor of the enzyme c-Jun N-terminal kinase (JNK), which plays a key role in various cellular processes including inflammation, apoptosis, and stress response.
Mecanismo De Acción
N-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1-benzofuran-2-carboxamide exerts its effects by inhibiting the activity of JNK, which is a member of the mitogen-activated protein kinase (MAPK) family. JNK is activated in response to various stress stimuli such as UV radiation, oxidative stress, and cytokines, and plays a key role in the regulation of cell survival and death. N-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1-benzofuran-2-carboxamide inhibits JNK by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream targets and the activation of pro-inflammatory and pro-apoptotic pathways.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1-benzofuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. For example, N-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1-benzofuran-2-carboxamide can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages and microglia, which are key players in the immune response. N-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1-benzofuran-2-carboxamide can also induce the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which can protect cells from oxidative stress and inflammation. In addition, N-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1-benzofuran-2-carboxamide has been shown to promote the differentiation and survival of oligodendrocyte precursor cells, which are important for myelination in the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1-benzofuran-2-carboxamide has several advantages as a research tool, including its high potency and specificity for JNK inhibition, its ability to penetrate the blood-brain barrier, and its relatively low toxicity compared to other JNK inhibitors. However, N-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1-benzofuran-2-carboxamide also has some limitations, such as its instability in aqueous solutions and its potential to interfere with other signaling pathways that are downstream of JNK.
Direcciones Futuras
There are many potential future directions for N-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1-benzofuran-2-carboxamide research, including the development of more stable and selective JNK inhibitors, the investigation of N-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1-benzofuran-2-carboxamide's effects on other diseases and conditions such as cancer and diabetes, and the exploration of N-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1-benzofuran-2-carboxamide's potential as a neuroprotective agent in various neurodegenerative disorders. Further studies are also needed to elucidate the molecular mechanisms underlying N-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1-benzofuran-2-carboxamide's effects on different cell types and tissues, and to identify new targets and pathways that may be modulated by JNK inhibition.
Aplicaciones Científicas De Investigación
N-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1-benzofuran-2-carboxamide has been extensively used in scientific research as a tool to study the role of JNK in various diseases and conditions. For example, N-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. N-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1-benzofuran-2-carboxamide has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as JNK has been implicated in the pathogenesis of these disorders.
Propiedades
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-9-8-10(2)18-16(17-9)19-15(20)14-11(3)12-6-4-5-7-13(12)21-14/h4-8H,1-3H3,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQRDZKDSHBFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=C(C3=CC=CC=C3O2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(aminocarbonyl)-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4183260.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-isonicotinoylpiperazine](/img/structure/B4183283.png)
![5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183290.png)
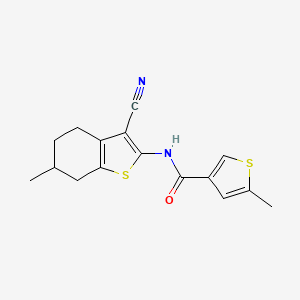

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4183312.png)
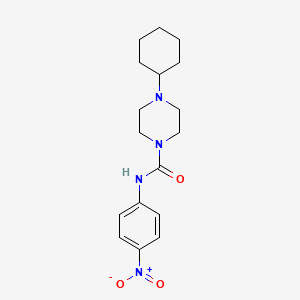
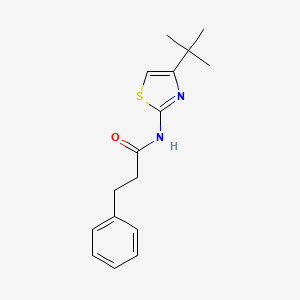
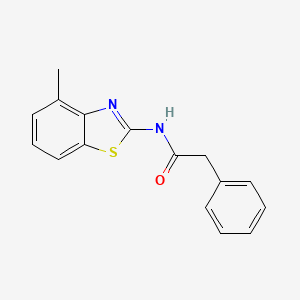
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4183342.png)

![5-methyl-4-phenyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4183355.png)
![N-[1-methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4183357.png)
